[acetyl-(2,3-dimethylimidazol-4-yl)amino] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole is a chemical compound with the molecular formula C9H13N3O3 It is known for its unique structure, which includes both acetyl and hydroxylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole typically involves the acetylation of 1,2-dimethyl-5-hydroxylaminoimidazole. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions often include:
- Temperature: 0-5°C
- Reaction Time: 1-2 hours
- Solvent: Dichloromethane or another suitable organic solvent
Industrial Production Methods
Industrial production of O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxylamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetyl groups can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole involves its interaction with molecular targets such as enzymes and receptors. The acetyl and hydroxylamino groups play crucial roles in these interactions, often forming hydrogen bonds and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethyl-5-hydroxylaminoimidazole: Lacks the acetyl groups, making it less reactive in certain chemical reactions.
O,N-Diacetyl-1,2-dimethylimidazole: Lacks the hydroxylamino group, affecting its biological activity and reactivity.
Uniqueness
O,N-Diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole is unique due to the presence of both acetyl and hydroxylamino groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
108549-40-2 |
---|---|
Molekularformel |
C9H13N3O3 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
[acetyl-(2,3-dimethylimidazol-4-yl)amino] acetate |
InChI |
InChI=1S/C9H13N3O3/c1-6-10-5-9(11(6)4)12(7(2)13)15-8(3)14/h5H,1-4H3 |
InChI-Schlüssel |
APDTXLXZTDCNIT-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1C)N(C(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=NC=C(N1C)N(C(=O)C)OC(=O)C |
Key on ui other cas no. |
108549-40-2 |
Synonyme |
DiacDMH O,N-diacetyl-1,2-dimethyl-5-hydroxylaminoimidazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.